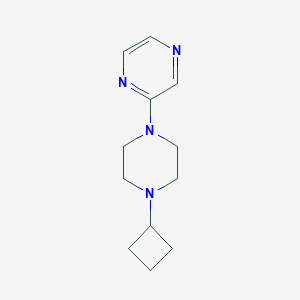

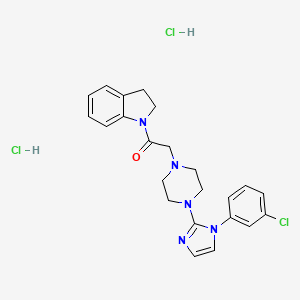

2-(4-Cyclobutylpiperazin-1-yl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine, there are general methods for synthesizing pyrazine derivatives. For instance, pyrazine derivatives can be formed via the optimized reaction of various sugars with ammonium hydroxide and amino acids at high temperature . Another method involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For instance, pyrazines containing alkyl substituents such as methyl, ethyl, isopropyl, and butyl can be formed via the optimized reaction of various sugars with ammonium hydroxide and amino acids at high temperature . Another method involves condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .科学的研究の応用

Metal Complex Synthesis and Electrochemical Properties

Pyrazine derivatives are key components in the synthesis of metal complexes. For instance, iron(II) and cobalt(II) complexes with pyrazine-based ligands have been synthesized, showcasing variations in spin states and electrochemical properties. These complexes exhibit different behaviors in terms of oxidation and reduction, correlated with the nitrogen content of the ligands, impacting their potential applications in catalysis and material science (Cook, Tuna, & Halcrow, 2013).

Antimicrobial Applications

Pyrazine derivatives have shown significant antimicrobial properties. A facile iodine(III)-mediated synthesis approach has led to the development of triazolo[4,3-a]pyridines with potent antimicrobial activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011). Another study on pyrazine-based DNA binders, specifically chlorohydrazinopyrazine derivatives, not only highlighted their high affinity to DNA but also confirmed their non-toxic nature toward human cells, suggesting their applicability in clinical uses (Mech-Warda et al., 2022).

Anticonvulsant and Antitumor Activities

Novel 2-pyrazoline derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing appreciable activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests (Bhandari, Tripathi, & Saraf, 2013). Furthermore, NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have been synthesized and evaluated for antitumor activity, revealing some compounds with remarkable activity against various cancer cell lines (Montoya et al., 2014).

Supramolecular Chemistry

Pyrazine derivatives play a crucial role in supramolecular chemistry, where their ability to form specific synthons with carboxylic acids and other heterocycles leads to the construction of complex molecular architectures. This capability is crucial for crystal engineering strategies aiming at developing new materials with tailored properties (Vishweshwar, Nangia, & Lynch, 2002).

Color Tuning in Iridium Complexes

The synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes with pyrazine-based tetrazolate ligands have demonstrated the essential role of the ancillary ligand in color tuning, showcasing their potential applications in organic light-emitting devices (OLEDs) and other photophysical applications (Stagni et al., 2008).

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Biochemical Pathways

Given its potential anti-tubercular activity, it may affect pathways related to the metabolism or replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have potent anti-tubercular effects .

特性

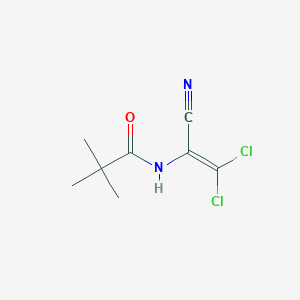

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-11(3-1)15-6-8-16(9-7-15)12-10-13-4-5-14-12/h4-5,10-11H,1-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPRZBRNNGFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Hydroxypropyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B2811962.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)

![6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2811964.png)

![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)

![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)